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Clinical Trial Overview and Design

This section outlines the core design of the phase IIa trial investigating AMG 319 as a neoadjuvant therapy in

HNSCC.

Trial Identifier: NCT02540928 (ClinicalTrials.gov); EudraCT 2014-004388-20 [1] [2].
Sponsor: Cancer Research UK [1] [2].

Study Design: A randomised, double-blind, placebo-controlled phase IIa trial [1] [3].
Primary Objective: To assess the effect of AMG 319 on immune cell infiltration in the tumour

microenvironment and to evaluate its safety and toxicity profile in HNSCC patients [1] [2].
Patient Population: Adults with histologically proven, resectable HNSCC of the hypopharynx,

oropharynx, oral cavity, supraglottis, or larynx, for whom surgery was the primary treatment option [1].
Intervention: Patients were randomised in a 2:1 ratio to receive either AMG 319 or a matching

placebo orally once daily for a minimum of 20 and a maximum of 29 days prior to their planned
resection surgery [1] [2].

Table 1: Clinical Trial Arms and Dosing [2]

Arm Title Arm Type Intervention Dosage and Administration

AMG 319 400
mg

Experimental AMG 319

hydrate

400 mg orally, once daily
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Arm Title Arm Type Intervention Dosage and Administration

AMG 319 300
mg

Experimental AMG 319
hydrate

300 mg orally, once daily (dose reduced after
safety review)

Placebo Placebo
Comparator

Placebo Orally, once daily

Key Findings and Outcomes

The trial provided crucial insights into the immunological effects and clinical challenges of PI3Kδ inhibition.

Immunological Efficacy: Treatment with AMG 319 led to a significant reduction in the number of

tumour-infiltrating regulatory T (Treg) cells and enhanced the cytotoxic potential of tumour-infiltrating
CD8+ T cells, as evidenced by increased expression of IFNG, GZMB, and PRF1 [4].

Anti-Tumour Activity: Despite the brief treatment period, anti-tumour activity was observed. Among
the AMG 319-treated patients, there were two partial responses and one complete pathological

response [4].
Dose-Limiting Toxicity: The trial encountered significant immune-related adverse events (irAEs),

including colitis, skin rash, diarrhea, and transaminitis. At the 400 mg dose, 9 out of 15 patients
experienced irAEs leading to treatment withdrawal. This necessitated a dose reduction to 300 mg,

which still resulted in 3 out of 6 patients discontinuing treatment due to toxicity [4] [3].
Mechanism of Toxicity: Subsequent research in mouse models revealed that continuous PI3Kδ

inhibition systemically depletes Treg cells, particularly a specific subset of tissue-resident colonic Treg
cells. This loss led to the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17)

cells, which drives colitis. An intermittent dosing regimen in mice was shown to decrease tumour
growth without inducing this pathogenic T cell response in the colon [4].

Table 2: Summary of Key Efficacy and Safety Findings [4] [2] [3]

Category Metric Finding

Immunological Effects Intra-tumoural Treg cells Significantly reduced post-treatment

CD8+ T cell cytotoxicity Increased expression of IFNG, GZMB, PRF1

Target engagement 51.6-88.9% inhibition of pAKT in B cells
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Category Metric Finding

Clinical Activity Pathological response 1 complete response; 2 partial responses

Safety (400 mg dose) Patients with Gr 2/3 irAEs 9 out of 15 (60%)

Most common irAEs Rash, diarrhea/colitis, transaminitis

Treatment discontinuation 12 out of 21 total AMG 319-treated patients

Mechanism of Action and Toxicity Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic insights from

the trial.

Diagram 1: AMG 319 Anti-Tumor Mechanism in HNSCC This diagram illustrates how PI3Kδ inhibition

remodels the tumour microenvironment to promote anti-tumour immunity.

Diagram 2: Mechanism of AMG 319-Induced Colitis This diagram explains the systemic effect of

continuous PI3Kδ inhibition that leads to dose-limiting colitis.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies

used in the trial.

Protocol 1: Assessment of Target Engagement via pAKT Inhibition

Objective: To verify that oral administration of AMG 319 successfully inhibits its intended target,

PI3Kδ, in immune cells [3].
Method: Blood samples are collected from patients pre-dose and 4 hours post-dose on Day 1

and Day 15. Peripheral blood mononuclear cells (PBMCs) are isolated. Phosphorylated AKT
(pAKT) levels in B cells are quantified using flow cytometry. The percentage inhibition is

calculated by comparing post-dose pAKT levels to pre-dose levels [3].
Key Parameter: Successful target inhibition is demonstrated by a 51.6% to 88.9% reduction in

pAKT levels post-dosing [3].
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Protocol 2: Immunohistochemical Analysis of Tumour-Infiltrating Lymphocytes

Objective: To quantify changes in immune cell populations within the tumour before and after
treatment [1] [2].

Method: Paired tumour tissue samples are obtained from diagnostic biopsy (pre-treatment) and
surgical resection (post-treatment). Formalin-fixed, paraffin-embedded (FFPE) tissue sections

are stained with antibodies against CD8 (for cytotoxic T cells) and FOXP3 (for regulatory T
cells). Stained slides are scanned and analysed by a pathologist or using digital image analysis

software to determine the density of positive cells per mm² [1] [4].
Key Parameter: A significant decrease in FOXP3+ Treg cell density and an increase in CD8+ T

cell density and cytotoxic markers (e.g., Granzyme B) indicate a successful immunological
response [4].

Protocol 3: Monitoring Systemic Immunocompetence

Objective: To confirm that PI3Kδ inhibition does not cause generalised immunosuppression [3].
Method: Patients receive a tetanus vaccine during the study period. Blood is drawn at baseline

and post-vaccination to measure anti-tetanus antibody titers using an enzyme-linked
immunosorbent assay (ELISA) [3].

Key Parameter: A ≥2-fold increase in anti-tetanus antibody levels in a majority of patients
indicates preserved humoral immune function despite PI3Kδ inhibition [3].

Considerations for Future Clinical Development

The findings from this trial highlight both the promise and challenges of PI3Kδ inhibition in immuno-

oncology.

Intermittent Dosing Strategy: Preclinical data strongly suggests that intermittent dosing, rather

than continuous daily dosing, could uncouple anti-tumour efficacy from severe gastrointestinal toxicity.
This approach allows for Treg cell recovery in healthy tissues while maintaining anti-tumour immunity,

and should be a cornerstone of future trial design [4].
Patient Selection and Monitoring: Future studies should involve rigorous patient screening for pre-

existing autoimmune conditions. Additionally, implementing proactive monitoring protocols for early
signs of colitis (e.g., frequent stool diaries, early intervention with corticosteroids) is critical for

managing irAEs [4] [3].
Combination Therapy Potential: Given its ability to remodel the tumour microenvironment and

enhance T cell cytotoxicity, AMG 319 is a rational candidate for combination with immune checkpoint
inhibitors (e.g., anti-PD-1/PD-L1 antibodies). Such combinations could potentially synergize to

overcome resistance mechanisms [4] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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